molecular formula C23H21F2N3O4S2 B2803848 N-(4-(5-(3-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851781-82-3

N-(4-(5-(3-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No. B2803848
CAS RN: 851781-82-3
M. Wt: 505.55
InChI Key: XSYQSQGDSLYJMV-UHFFFAOYSA-N
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Description

N-(4-(5-(3-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C23H21F2N3O4S2 and its molecular weight is 505.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystal Structures

Research on the synthesis and crystal structures of derivatives of the mentioned compound shows significant interest in exploring the spatial arrangements and bonding interactions. The synthesis of various pyrazole compounds, including those with fluorophenyl groups, through condensing chalcones with hydrazine hydrate, and their structural characterization via X-ray single crystal structure determination have provided insights into their molecular conformations and potential for further chemical modifications (Loh et al., 2013).

Anticancer and CA Inhibitory Effects

Compounds with structural similarities to the mentioned chemical have been evaluated for their anticancer and carbonic anhydrase (CA) inhibitory effects. Studies have identified certain derivatives as potential lead compounds for the development of new anticancer drug candidates due to their selective inhibitory effects on human carbonic anhydrase isoenzymes IX and XII, which play a role in tumor growth and metastasis (Gul et al., 2018).

Molecular Docking Studies

Molecular docking studies of related compounds have been conducted to assess their potential as anti-neoplastic agents. The fluorine atom attached to the benzene ring and ethanone attached to the pyrazoline ring have been crucial for binding, indicating that these compounds might exhibit inhibitory activity against therapeutic targets and act as anti-neoplastic agents (Mary et al., 2015).

Antimicrobial and Antioxidant Activities

Novel sulfonamides derived from similar chemical frameworks have been studied for their antimicrobial and antioxidant activities. Some derivatives exhibited significant activities, surpassing reference drugs in efficacy, highlighting their potential for development into therapeutic agents with dual functionalities (Badgujar et al., 2018).

properties

IUPAC Name

N-[4-[3-(3-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N3O4S2/c1-2-33(29,30)27-20-10-6-16(7-11-20)22-15-23(17-4-3-5-19(25)14-17)28(26-22)34(31,32)21-12-8-18(24)9-13-21/h3-14,23,27H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYQSQGDSLYJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-(3-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

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